2-chloro-N-pyrazin-2-ylacetamide chemical properties
2-chloro-N-pyrazin-2-ylacetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-pyrazin-2-ylacetamide
Introduction and Strategic Importance
2-chloro-N-pyrazin-2-ylacetamide (CAS No. 115699-74-6) is a heterocyclic organic compound featuring a pyrazine ring linked to a chloroacetamide functional group via an amide bond.[1] While a discrete molecule, its primary significance in the scientific community lies not in its standalone function but in its role as a versatile and highly valuable intermediate in synthetic and medicinal chemistry.[2][3]
The structural architecture of this compound is of particular interest to drug development professionals. The pyrazine ring is a well-established pharmacophore present in numerous biologically active molecules, while the chloroacetamide moiety serves as a potent electrophilic handle. The chlorine atom acts as an excellent leaving group, priming the adjacent methylene carbon for nucleophilic substitution reactions.[2] This "tunable" reactivity allows for the strategic alkylation of various nucleophiles, enabling the construction of more complex molecular scaffolds.[2] Consequently, 2-chloro-N-pyrazin-2-ylacetamide is a key building block in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and agents targeting neurological disorders.[2][3]
This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering researchers the foundational knowledge required to effectively utilize this intermediate in their discovery and development workflows.
Physicochemical and Spectroscopic Profile
Characterization is fundamental to confirming the identity and purity of any chemical intermediate. The following data summarizes the core properties and expected spectroscopic profile of 2-chloro-N-pyrazin-2-ylacetamide.
Core Physicochemical Properties
The fundamental properties of the molecule are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 115699-74-6 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature, similar to related acetamides.[4] | N/A |
| Purity | Commercially available at ≥95% purity. | [1] |
Note: An experimental melting point is not widely reported in public literature, but related N-aryl acetamides, such as 2-chloro-N-pyridin-2-ylacetamide, exhibit melting points in the range of 110-115 °C.[5][6]
Spectroscopic Characterization (Expert Interpretation)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be clean and highly informative. Key anticipated signals include:
-
A sharp singlet around δ 4.2-4.5 ppm, integrating to 2H, corresponding to the methylene protons (-CH₂-) of the chloroacetyl group.[5][6]
-
Three distinct signals in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the three protons on the pyrazine ring. A related pyrazine compound showed protons in this downfield region.[7]
-
A broad singlet, typically downfield (>δ 9.0 ppm), corresponding to the amide proton (-NH-). The exact chemical shift can be highly dependent on the solvent and concentration.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.
-
A strong, sharp absorption band around 1660-1690 cm⁻¹ , characteristic of the C=O stretch (Amide I band).[5][7]
-
A peak in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the secondary amide.[5][6]
-
C-H stretching bands for the aromatic pyrazine ring protons would appear around 3000-3100 cm⁻¹.
-
A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) would show a molecular ion peak (M⁺) at m/z 171. A characteristic isotopic pattern (M+2 peak) at m/z 173 with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.
Synthesis and Reactivity
Synthetic Pathway
The most direct and common method for synthesizing 2-chloro-N-pyrazin-2-ylacetamide is through the nucleophilic acyl substitution reaction between 2-aminopyrazine and chloroacetyl chloride.[8] In this reaction, the exocyclic amino group of 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the amide bond and the elimination of hydrogen chloride (HCl). The reaction is typically performed in an inert solvent, and often a base is used to scavenge the HCl byproduct, driving the reaction to completion.
Key Reactivity
The chemical utility of 2-chloro-N-pyrazin-2-ylacetamide is dominated by the reactivity of the chloroacetyl group. This moiety is a potent electrophile, making the compound an excellent alkylating agent.[2] The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., thiols, amines, phenoxides) via Sₙ2 reactions. This reactivity is the cornerstone of its application as a molecular building block, allowing for the covalent linkage of the pyrazine core to other molecular fragments to build larger, more complex target molecules.[8]
Caption: Synthesis of 2-chloro-N-pyrazin-2-ylacetamide.
Applications in Drug Discovery and Development
The combination of a biologically relevant pyrazine core and a reactive chloroacetamide handle makes this compound a valuable intermediate in pharmaceutical research.[2][3]
-
Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a heterocyclic core that binds within the ATP-binding pocket of the enzyme. 2-chloro-N-pyrazin-2-ylacetamide serves as a precursor to build molecules that can be further functionalized to achieve potent and selective kinase inhibition.[2][3]
-
CNS-Active Agents: The pyrazine nucleus is a common feature in molecules designed to cross the blood-brain barrier. This intermediate is used in the synthesis of novel compounds for potential therapeutic use as antipsychotic and antidepressant agents.[2]
-
Molecular Hybridization: In modern drug design, fragments of different bioactive molecules are often combined to create new hybrid compounds with improved efficacy or novel mechanisms of action.[8] The defined reactivity of 2-chloro-N-pyrazin-2-ylacetamide allows it to be precisely incorporated into such hybrid designs.[8]
Validated Experimental Protocol: Synthesis
The following is a representative, self-validating protocol for the synthesis of N-aryl chloroacetamides, adapted from a verified procedure for a closely related analog.[6] This protocol provides a reliable framework for researchers.
Objective: To synthesize 2-chloro-N-pyrazin-2-ylacetamide from 2-aminopyrazine and chloroacetyl chloride.
Materials:
-
2-Aminopyrazine
-
Chloroacetyl chloride
-
Dichloromethane (or Ethylene dichloride), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetonitrile (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyrazine is consumed.
-
Aqueous Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the HCl byproduct. Continue adding until the aqueous layer is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Validation:
-
Recrystallize the crude solid from hot acetonitrile to yield the purified product.[6]
-
Validation Checkpoint: The purified product should be a crystalline solid. Obtain a melting point and compare it to reference values for related compounds (e.g., 110-115 °C for the pyridine analog) to help validate its identity and purity.[6]
-
Acquire ¹H NMR and IR spectra to confirm the structure matches the expected profile described in Section 2.2.
-
Safety and Handling
2-chloro-N-pyrazin-2-ylacetamide and its parent compound, 2-chloroacetamide, are hazardous chemicals that require careful handling.[9][10]
-
GHS Hazards:
-
Skin Irritation: Causes skin irritation.[10] May cause an allergic skin reaction.[11]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
-
Reproductive Toxicity: The parent chloroacetamide is suspected of damaging fertility or the unborn child.[9][11]
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10][11]
References
- MySkinRecipes. (n.d.). 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide.
- MySkinRecipes. (n.d.). 2-Chloro-N-(1-pyrazin-2-yl-piperidin-4-yl)-acetamide.
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International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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El-Sayed, N. N., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega. Retrieved from [Link]
- Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 199-208.
-
Taylor & Francis Online. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6. Retrieved from [Link]
-
ResearchGate. (2014). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]
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- 8. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
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